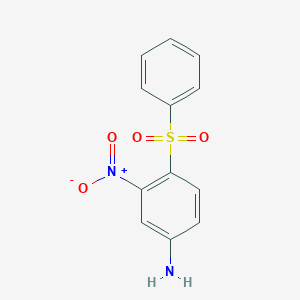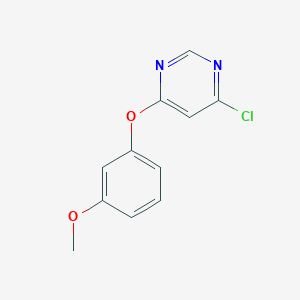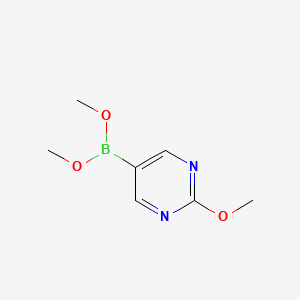
Dimethoxy-(2-methoxypyrimidin-5-yl)borane
Vue d'ensemble
Description
Dimethoxy-(2-methoxypyrimidin-5-yl)borane, also known as DMPB, is a boron compound that has been used in various scientific research applications. It is a boron-based Lewis acid that has been found to be an effective catalyst in many chemical reactions. Its unique structure and properties have made it a popular choice for researchers in the field of chemistry.
Mécanisme D'action
The mechanism of action of Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst is not fully understood. However, it is believed that Dimethoxy-(2-methoxypyrimidin-5-yl)borane acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This interaction between the Dimethoxy-(2-methoxypyrimidin-5-yl)borane and the Lewis base can lead to the activation of the reactant and the formation of the desired product.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of Dimethoxy-(2-methoxypyrimidin-5-yl)borane. However, it is important to note that Dimethoxy-(2-methoxypyrimidin-5-yl)borane is not intended for human consumption and should only be used in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst is its high efficiency. It has been found to be a highly effective catalyst in many chemical reactions, which can lead to higher yields and faster reaction times. Additionally, Dimethoxy-(2-methoxypyrimidin-5-yl)borane is relatively easy to synthesize and can be produced in large quantities.
One of the limitations of using Dimethoxy-(2-methoxypyrimidin-5-yl)borane is its sensitivity to air and moisture. It must be stored in a dry and air-free environment to prevent degradation. Additionally, Dimethoxy-(2-methoxypyrimidin-5-yl)borane is a highly reactive compound and can be dangerous if not handled properly. Proper safety measures should be taken when working with Dimethoxy-(2-methoxypyrimidin-5-yl)borane in a laboratory setting.
Orientations Futures
There are many potential future directions for research involving Dimethoxy-(2-methoxypyrimidin-5-yl)borane. One potential area of research is the development of new reactions that can be catalyzed by Dimethoxy-(2-methoxypyrimidin-5-yl)borane. Additionally, researchers may explore the use of Dimethoxy-(2-methoxypyrimidin-5-yl)borane in other fields, such as materials science or medicinal chemistry. Finally, further research may be conducted to better understand the mechanism of action of Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst.
Applications De Recherche Scientifique
Dimethoxy-(2-methoxypyrimidin-5-yl)borane has been used in a variety of scientific research applications. One of its main uses is as a catalyst in organic synthesis. It has been found to be an effective catalyst in many chemical reactions, including the synthesis of heterocycles, the reduction of carbonyl compounds, and the rearrangement of epoxides.
Propriétés
IUPAC Name |
dimethoxy-(2-methoxypyrimidin-5-yl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-11-7-9-4-6(5-10-7)8(12-2)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFKARDPKAQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258276 | |
| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy-(2-methoxypyrimidin-5-yl)borane | |
CAS RN |
1030288-90-4 | |
| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030288-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





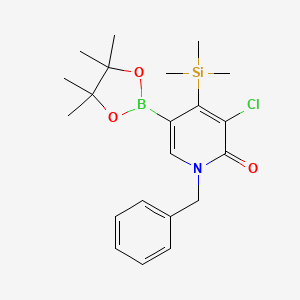


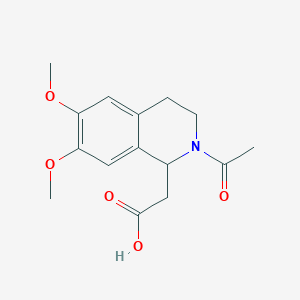

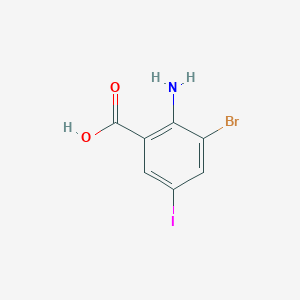
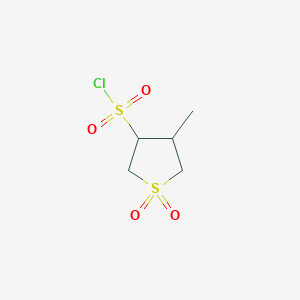
![4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole](/img/structure/B3039321.png)
![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)
